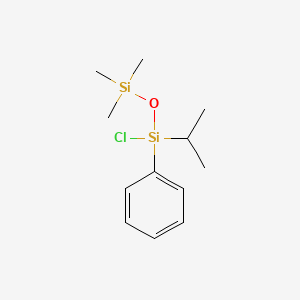
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane is an organosilicon compound that features a disiloxane backbone with a phenyl group, a chlorine atom, and a propan-2-yl group attached to the silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane typically involves the reaction of chlorosilanes with phenyl-substituted silanes under controlled conditions. One common method involves the hydrosilylation of phenylacetylene with chlorosilanes in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors and continuous flow systems. The use of high-purity reagents and catalysts is crucial to ensure the desired product yield and purity. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form silicon-carbon bonds.
Oxidation Reactions: The silicon-hydrogen bonds can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and organolithium compounds. Reactions are typically carried out in polar solvents, such as tetrahydrofuran (THF), under anhydrous conditions.
Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used, and the reactions are conducted under an inert atmosphere at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or peracids, are used to convert silicon-hydrogen bonds to silanols or siloxanes.
Major Products Formed
Substitution Reactions: New organosilicon derivatives with various functional groups.
Hydrosilylation Reactions: Silicon-carbon bonded products, such as alkylsilanes or vinylsilanes.
Oxidation Reactions: Silanols or siloxanes, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Industry: Utilized in the production of specialty silicones, adhesives, and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane involves its ability to undergo various chemical transformations, such as hydrosilylation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used. For example, in hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane can be compared with other similar organosilicon compounds, such as:
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound used as a reducing agent and hydrosilylation reagent.
Phenyltrimethoxysilane: A phenyl-substituted silane used in the production of silicone resins and coatings.
Chlorotrimethylsilane: A chlorosilane used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
823207-21-2 |
|---|---|
Molekularformel |
C12H21ClOSi2 |
Molekulargewicht |
272.92 g/mol |
IUPAC-Name |
chloro-phenyl-propan-2-yl-trimethylsilyloxysilane |
InChI |
InChI=1S/C12H21ClOSi2/c1-11(2)16(13,14-15(3,4)5)12-9-7-6-8-10-12/h6-11H,1-5H3 |
InChI-Schlüssel |
IZNSHEPNJFTYFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)

![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
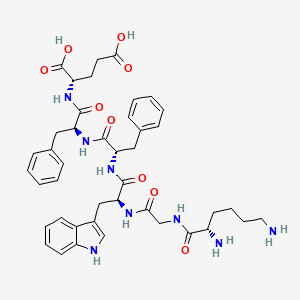
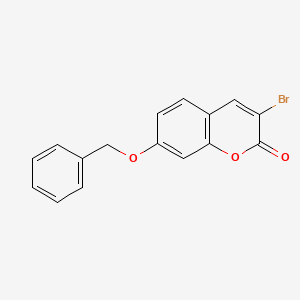
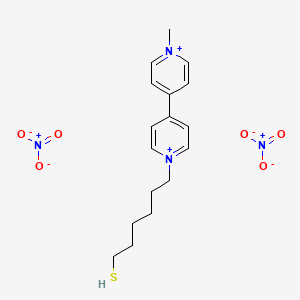
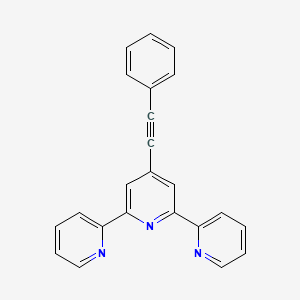


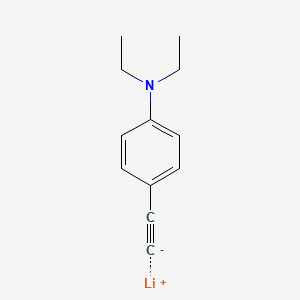

![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
